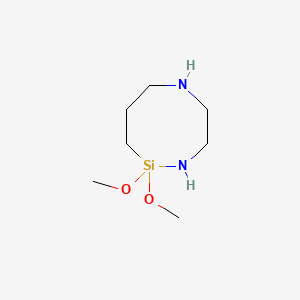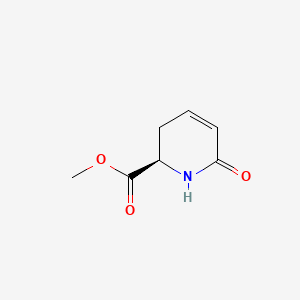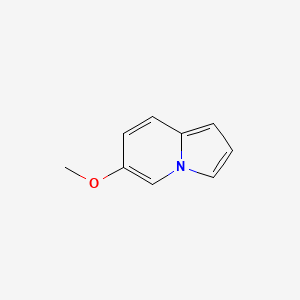
2,2-Dimethoxy-1,6,2-diazasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-1,6,2-diazasilocane is an organic silicon compound with the molecular formula C7H18N2O2Si. It is a colorless liquid with a low vapor pressure at room temperature. This compound is known for its excellent thermal and chemical stability, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,6,2-diazasilocane typically involves a multi-step process. One common method is the condensation reaction between dimethylaminosilane and 1,6-heptanediamine. This reaction is carried out under specific conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1,6,2-diazasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce a variety of substituted silanes .
Scientific Research Applications
2,2-Dimethoxy-1,6,2-diazasilocane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2-Dimethoxy-1,6,2-diazasilocane exerts its effects involves its interaction with molecular targets and pathways. For instance, in electronic applications, it acts as an electron transport material, facilitating the movement of electrons through the device. In biological systems, it may interact with proteins and enzymes, modifying their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxy-1,6-diaza-2-silacyclooctane: This compound shares a similar structure but differs in its specific functional groups and reactivity.
Dimethoxysilane derivatives: These compounds have similar silicon-based structures but vary in their substituents and applications.
Uniqueness
2,2-Dimethoxy-1,6,2-diazasilocane is unique due to its combination of thermal and chemical stability, low vapor pressure, and versatility in various applications. Its ability to enhance photoelectric conversion efficiency and improve the stability of organic devices sets it apart from other similar compounds .
Properties
IUPAC Name |
2,2-dimethoxy-1,6,2-diazasilocane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2Si/c1-10-12(11-2)7-3-4-8-5-6-9-12/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNBYPNQQNFBEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si]1(CCCNCCN1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698148 |
Source


|
| Record name | 2,2-Dimethoxy-1,6,2-diazasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182008-07-7 |
Source


|
| Record name | 2,2-Dimethoxy-1,6,2-diazasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B575711.png)
![2H-Azepine-2-thione, hexahydro-1-[(trimethylsilyl)methyl]-](/img/new.no-structure.jpg)


![3,6-Methanofuro[2,3-d][1,6,2]dioxazocine](/img/structure/B575717.png)
![2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole](/img/structure/B575721.png)


